molecular formula C52H74N4O17 B6314761 DBCO-NHCO-PEG12-maleimide CAS No. 2011777-01-6

DBCO-NHCO-PEG12-maleimide

Cat. No.: B6314761
CAS No.: 2011777-01-6
M. Wt: 1027.2 g/mol
InChI Key: RSPJSRPEBGDVOY-UHFFFAOYSA-N
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Description

DBCO-NHCO-PEG12-maleimide is a compound that serves as a versatile linker in various chemical and biological applications. It contains a dibenzocyclooctyne (DBCO) moiety and a maleimide group connected by a polyethylene glycol (PEG) spacer.

Mechanism of Action

Target of Action

DBCO-NHCO-PEG12-Maleimide, also known as DBCO-PEG(12)-MAL or DBCO-PEG12-Maleimide, is a PEG-based PROTAC linker . The primary targets of this compound are thiol groups present in biomolecules . Thiol groups are sulfur-containing functional groups that are found in various biological compounds, including proteins. They play a crucial role in the structure and function of these biomolecules .

Mode of Action

The compound contains a DBCO moiety and a terminal primary maleimide group . The maleimide group reacts with a thiol group to form a covalent bond , enabling the connection of a biomolecule with a thiol . This reaction is part of a larger process known as Click Chemistry , which is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Biochemical Pathways

This compound is used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This mechanism allows for the selective degradation of target proteins, which can be beneficial in the treatment of diseases where certain proteins are overexpressed or mutated .

Pharmacokinetics

It’s worth noting that the compound’s solubility in dmso, dcm, and dmf suggests that it may have good bioavailability

Result of Action

The result of the action of this compound is the formation of a stable thioether bond between the maleimide group of the compound and the thiol group of a biomolecule . This enables the connection of the biomolecule with a thiol, which can be used for various applications, including protein-protein, protein-biomolecule, and protein-small molecule conjugations .

Action Environment

The maleimide group of this compound reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . This indicates that the pH of the environment can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NHCO-PEG12-maleimide typically involves the following steps:

    Synthesis of DBCO-NHCO-PEG12: This involves the reaction of DBCO with a PEG12 spacer that has an amine group at one end. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Attachment of Maleimide: The maleimide group is then attached to the PEG12 spacer through a reaction with the amine group, forming the final product this compound. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DBCO-NHCO-PEG12-maleimide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74N4O17/c57-48(14-18-55-50(59)11-12-51(55)60)54-17-20-63-22-24-65-26-28-67-30-32-69-34-36-71-38-40-73-42-41-72-39-37-70-35-33-68-31-29-66-27-25-64-23-21-62-19-15-49(58)53-16-13-52(61)56-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)56/h1-8,11-12H,13-43H2,(H,53,58)(H,54,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPJSRPEBGDVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74N4O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1027.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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